molecular formula C5H4BNO3 B2455101 (5-Cyanofuran-2-yl)boronic acid CAS No. 2070922-26-6

(5-Cyanofuran-2-yl)boronic acid

Cat. No. B2455101
CAS RN: 2070922-26-6
M. Wt: 136.9
InChI Key: LCJDRKYWTRYVQS-UHFFFAOYSA-N
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Description

“(5-Cyanofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H4BNO3 . It is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds to which “(5-Cyanofuran-2-yl)boronic acid” belongs, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The optimal conditions for the synthesis of tetracoordinated borinic acids require nine equivalents of boronic acids, in the presence of a bidentate ligand and K3PO4 in refluxing 1,4-dioxane .


Molecular Structure Analysis

The molecular weight of “(5-Cyanofuran-2-yl)boronic acid” is 136.9 . More detailed structural analysis would require additional information or computational chemistry techniques.


Chemical Reactions Analysis

Boronic acids, including “(5-Cyanofuran-2-yl)boronic acid”, are used in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling . They can also interact with strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .


Physical And Chemical Properties Analysis

“(5-Cyanofuran-2-yl)boronic acid” has a molecular formula of C5H4BNO3 and a molecular weight of 136.9 . Further details about its physical and chemical properties would require specific experimental data.

Scientific Research Applications

Suzuki–Miyaura Coupling

Boronic acids, including “(5-Cyanofuran-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .

Sensing Applications

Boronic acids have been utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These sensing applications can be either homogeneous assays or heterogeneous detection .

Biological Labelling

The interaction of boronic acids with diols allows for their use in biological labelling . This can be particularly useful in research involving the tracking and study of biological molecules.

Protein Manipulation and Modification

Boronic acids can also be used for protein manipulation and modification . This can involve the alteration of protein structures or functions, which can be crucial in understanding biological processes.

Separation Technologies

Boronic acids have been used in separation technologies . This can involve the separation of different molecules based on their interactions with boronic acids.

Development of Therapeutics

Finally, boronic acids, including “(5-Cyanofuran-2-yl)boronic acid”, can be used in the development of therapeutics . This can involve the design and synthesis of new drugs for various medical conditions.

Future Directions

Boronic acids are increasingly utilized in diverse areas of research due to their unique properties. They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences .

Mechanism of Action

Target of Action

The primary target of (5-Cyanofuran-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .

Mode of Action

(5-Cyanofuran-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid component of the compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the SM cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by (5-Cyanofuran-2-yl)boronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and non-toxicity , which suggests that (5-Cyanofuran-2-yl)boronic acid may have favorable ADME properties.

Result of Action

The molecular result of the action of (5-Cyanofuran-2-yl)boronic acid is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds

Action Environment

The action of (5-Cyanofuran-2-yl)boronic acid can be influenced by various environmental factors. For instance, the presence of certain salts can induce significant rate acceleration in the bond exchange process . Additionally, structural changes in saccharides can influence the binding affinity of boronic acids . These factors can potentially influence the efficacy and stability of (5-Cyanofuran-2-yl)boronic acid in its action environment.

properties

IUPAC Name

(5-cyanofuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJDRKYWTRYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyanofuran-2-yl)boronic acid

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